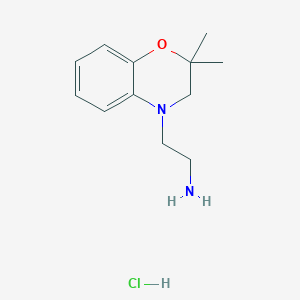

2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride

Description

Molecular Formula: C₁₃H₁₉ClN₂O₂ CAS Number: Not explicitly provided in the evidence, but the compound is cataloged in Enamine Ltd’s building blocks (ID: EN300-1659501) . Structural Features:

- A benzoxazine core (3,4-dihydro-2H-1,4-benzoxazine) with two methyl groups at the 2-position.

- An ethylamine side chain linked to the benzoxazine nitrogen, protonated as a hydrochloride salt.

Applications: - Primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing central nervous system (CNS)-targeting agents due to its heterocyclic amine structure .

Properties

IUPAC Name |

2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-12(2)9-14(8-7-13)10-5-3-4-6-11(10)15-12;/h3-6H,7-9,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVPZVBBNKHZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C2O1)CCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine from appropriate precursors. This can be achieved through the reaction of 2-aminoethanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst.

Introduction of the Ethanamine Side Chain: The benzoxazine intermediate is then reacted with ethylene diamine under controlled conditions to introduce the ethanamine side chain.

Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the ethanamine side chain can be modified using different nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride is utilized in several fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. It is known to modulate enzyme activity by binding to active sites, thereby influencing biochemical pathways. The exact mechanism involves the inhibition or activation of target enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

Functional and Pharmacological Differences

Benzoxazine vs. However, the catechol group in 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride enables hydrogen bonding and redox activity, mimicking endogenous dopamine . Fluorinated or deuterated analogs prioritize metabolic stability or isotopic tracing over direct receptor interactions .

Fluorine atoms in 2-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride enhance lipophilicity, improving blood-brain barrier penetration .

Applications in Drug Development: Target Compound: Explored in preclinical studies for serotonin/dopamine modulation due to its balanced heterocyclic structure . Deuterated Analogs: Critical for pharmacokinetic studies to track metabolic pathways .

Research Tools and Structural Analysis

- Crystallographic data for related compounds (e.g., benzodioxins) are often resolved using SHELX software, which remains a standard for small-molecule refinement .

- Computational modeling (e.g., density functional theory) is employed to predict the target compound’s receptor binding modes, leveraging its rigid benzoxazine core .

Biological Activity

2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms through which it exerts its effects, drawing from a range of studies and data.

Synthesis

The synthesis of this compound involves several chemical transformations. The precursor compounds are typically synthesized through reactions involving substituted phenols and aliphatic amines. The methods often include Mannich reactions or other condensation techniques that yield the desired benzoxazine structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts. Key areas of interest include:

1. Insulin Release Modulation:

Studies have shown that derivatives of 2,2-dimethyl-3,4-dihydro-2H-benzoxazines can act as inhibitors of glucose-induced insulin release from pancreatic β-cells. These compounds were found to be less effective than their chroman counterparts but exhibited significant myorelaxant activity on vascular smooth muscle cells. For instance, certain derivatives demonstrated a capacity to block calcium entry in these cells, indicating a potential role in regulating vascular tone and insulin secretion .

2. Antimicrobial Properties:

Research indicates that benzoxazine derivatives possess notable antimicrobial activities. For example, compounds derived from this class have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest moderate to good activity against Gram-positive and Gram-negative bacteria as well as antifungal efficacy against species like Candida albicans and Fusarium oxysporum .

3. Anticancer Potential:

Emerging evidence points to the anticancer properties of benzoxazine derivatives. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, suggesting their potential as therapeutic agents in oncology. The mechanism is thought to involve interference with cell cycle progression and induction of apoptosis in cancer cells .

Table 1: Biological Activities of Selected Benzoxazine Derivatives

Case Studies

Several case studies have highlighted the biological significance of this compound:

Case Study 1: Insulin Secretion Modulation

In a controlled study involving rat pancreatic islets, the administration of selected benzoxazine derivatives led to a marked decrease in insulin secretion when stimulated by glucose. This finding suggests a potential therapeutic application in managing hyperglycemia.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of benzoxazine derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against antibiotic-resistant strains, underscoring their potential role in addressing public health challenges related to antimicrobial resistance.

Q & A

Q. How are in vivo pharmacokinetic parameters optimized for this compound?

- Methodological Answer :

- Rodent studies : Administer via IV/PO routes (1–10 mg/kg) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, Cmax, and t₁/₂ using non-compartmental modeling (Phoenix WinNonlin) .

- Tissue distribution : Autoradiography or whole-body imaging tracks ¹⁴C-labeled compound accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.